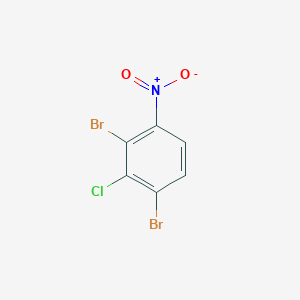

1,3-Dibromo-2-chloro-4-nitrobenzene

Description

Structure

3D Structure

Properties

CAS No. |

919522-57-9 |

|---|---|

Molecular Formula |

C6H2Br2ClNO2 |

Molecular Weight |

315.34 g/mol |

IUPAC Name |

1,3-dibromo-2-chloro-4-nitrobenzene |

InChI |

InChI=1S/C6H2Br2ClNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H |

InChI Key |

GCFXPZZHFUNHNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)Br |

Origin of Product |

United States |

Mechanistic Insights into Chemical Reactivity of 1,3 Dibromo 2 Chloro 4 Nitrobenzene

Investigations of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org This complex results from the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. libretexts.org For 1,3-dibromo-2-chloro-4-nitrobenzene, the ring is rendered highly electrophilic by the potent electron-withdrawing nitro group.

The attack of a nucleophile (e.g., a methoxide (B1231860) ion) on a carbon atom bearing a halogen substituent leads to the formation of a negatively charged intermediate where the aromaticity of the ring is temporarily disrupted. masterorganicchemistry.comlibretexts.org The stability of this Meisenheimer complex is crucial for the reaction to proceed. The strong electron-withdrawing nitro group, positioned para (at C-1) or ortho (at C-3) to the sites of attack, plays a pivotal role in stabilizing the negative charge through resonance. wikipedia.orgmasterorganicchemistry.com This delocalization of the negative charge onto the oxygen atoms of the nitro group makes the intermediate significantly more stable than it would be otherwise. masterorganicchemistry.comyoutube.com In some cases, these colored intermediates can be isolated and characterized, providing strong evidence for the proposed mechanism. masterorganicchemistry.comrsc.org

| Feature | Description |

| Intermediate Type | Anionic σ-complex (Carbanion) |

| Formation | Addition of a nucleophile to the aromatic ring |

| Key Stabilizing Factor | Resonance delocalization of the negative charge |

| Role of Nitro Group | Accommodates negative charge via resonance |

| Hybridization Change | sp² to sp³ at the carbon under attack |

The regioselectivity of the SNAr reaction on 1,3-dibromo-2-chloro-4-nitrobenzene is determined by the positions of the halogen atoms relative to the activating nitro group. The nitro group strongly activates the ortho and para positions towards nucleophilic attack. wikipedia.orgechemi.comstackexchange.com

C-1 (Bromo): This position is para to the nitro group, making it a highly activated site for nucleophilic attack.

C-3 (Bromo): This position is ortho to the nitro group, which is also an activated site.

C-2 (Chloro): This position is meta to the nitro group. The meta position does not benefit from resonance stabilization of the Meisenheimer complex, making substitution at this site significantly less favorable. masterorganicchemistry.comechemi.com

Therefore, a nucleophile will preferentially attack at C-1 or C-3. The question of which bromine atom is a better leaving group is complex. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com The "element effect" often observed in activated aryl halides is F > Cl > Br > I in terms of reactivity. nih.gov This counterintuitive trend is attributed to the high electronegativity of the halogen stabilizing the intermediate complex and the transition state leading to it. However, other factors such as polarizability, interactions between the nucleophile and the leaving group, and steric effects also play a role. nih.gov Given that both activated positions are occupied by bromine, the competition would be influenced by subtle electronic and steric differences between the ortho and para positions. The para position is generally less sterically hindered, which could favor attack at C-1.

The nitro group (NO₂) is the primary driver of reactivity in 1,3-dibromo-2-chloro-4-nitrobenzene for SNAr reactions. Its powerful electron-withdrawing nature, through both inductive and resonance effects, polarizes the benzene (B151609) ring, making the carbon atoms attached to the halogens (particularly at the ortho and para positions) highly electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.org

| Effect | Mechanism | Consequence |

| Activation | Strong inductive and resonance electron withdrawal. | Increases electrophilicity of the ring, facilitating nucleophilic attack. |

| Stabilization | Resonance delocalization of the negative charge in the Meisenheimer complex. | Lowers the activation energy for the rate-determining step. |

| Direction | Stabilizes negative charge best at ortho and para positions. | Directs nucleophilic attack to the C-1 (para) and C-3 (ortho) positions. |

The rate of the SNAr reaction is influenced by several factors:

Number and Strength of Activating Groups: The presence of the strongly activating nitro group is essential for the reaction to proceed at a reasonable rate.

Leaving Group: While the C-X bond is broken in the second, fast step, the nature of the leaving group can still influence the rate. The high electronegativity of a leaving group can increase the rate by making the attached carbon more electrophilic and by stabilizing the transition state. nih.gov

Other Substituents: The additional bromine and chlorine atoms on the ring of 1,3-dibromo-2-chloro-4-nitrobenzene exert an electron-withdrawing inductive effect, which further increases the ring's electrophilicity and can enhance the reaction rate.

Nucleophile: The nucleophilicity of the attacking species is a critical factor; stronger nucleophiles generally lead to faster reactions. nih.gov

Solvent: The solvent can affect the stability of both the reactants and the charged intermediate, thereby influencing the reaction rate. researchgate.net

For 1,3-dibromo-2-chloro-4-nitrobenzene, the cumulative electron-withdrawing effect of the three halogen atoms, in addition to the powerful nitro group, makes the aromatic ring exceptionally electron-poor and thus highly reactive towards strong nucleophiles.

Reduction Chemistry of the Nitro Functionality

The nitro group in 1,3-dibromo-2-chloro-4-nitrobenzene can be chemically reduced to an amino group (NH₂). This transformation is a fundamental process in synthetic organic chemistry, providing a route to substituted anilines.

The selective reduction of the nitro group in 1,3-dibromo-2-chloro-4-nitrobenzene to form 2,6-dibromo-3-chloroaniline requires a reagent that will not affect the carbon-halogen bonds. This process, known as chemoselective reduction, is crucial for preserving the halogen substitution pattern of the aromatic ring.

Several methods are available for the reduction of aromatic nitro compounds. wikipedia.org However, care must be taken to avoid hydrodehalogenation (replacement of a halogen with hydrogen), a common side reaction with some powerful reducing systems, especially catalytic hydrogenation with palladium on carbon (Pd/C). commonorganicchemistry.com

Common reagents and conditions for this selective transformation include:

Metals in Acidic Media: A classic and effective method involves the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). commonorganicchemistry.com Tin(II) chloride (SnCl₂) is also a mild and selective reagent for this purpose. commonorganicchemistry.com

Catalytic Hydrogenation: While Pd/C can cause dehalogenation, using a less reactive catalyst like Raney Nickel can often achieve the desired selective reduction of the nitro group without removing the bromine or chlorine atoms. commonorganicchemistry.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate, often in the presence of a catalyst like Fe or Raney Nickel. nih.govresearchgate.net This can be a very mild and selective method.

Sodium Sulfide (B99878)/Hydrosulfite: In some cases, sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of a nitro group, particularly in molecules containing other reducible functional groups. commonorganicchemistry.com

The choice of reagent depends on the specific substrate and the desired reaction conditions. For a polyhalogenated compound like 1,3-dibromo-2-chloro-4-nitrobenzene, methods employing SnCl₂ or Fe/HCl are generally reliable for achieving selective reduction of the nitro group to the corresponding aniline (B41778). commonorganicchemistry.com

| Reagent/System | Selectivity for Nitro Group | Potential for Dehalogenation |

| Fe / HCl | High | Low |

| SnCl₂ / HCl | High | Low |

| H₂, Raney Nickel | Good | Possible, but lower than Pd/C |

| H₂, Pd/C | Good | High |

| Hydrazine, Fe catalyst | High | Low |

Catalytic Systems for Nitro Group Reduction (e.g., Catalytic Hydrogenation)

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are versatile intermediates. For 1,3-dibromo-2-chloro-4-nitrobenzene, this reduction can be achieved through several catalytic methods, with the choice of catalyst being crucial to ensure chemoselectivity and avoid unwanted side reactions like dehalogenation.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. wikipedia.org

Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas over a Pd/C catalyst is a common and often highly efficient method for reducing aromatic nitro groups. wikipedia.org However, a significant drawback of Pd/C is its high activity, which can also catalyze the hydrogenolysis (cleavage) of carbon-halogen bonds. researchgate.net Given the presence of three halogen atoms in the substrate, particularly the more reactive C-Br bonds, dehalogenation is a probable side reaction, leading to a mixture of products.

Raney Nickel (Raney Ni): As an alternative, Raney Nickel is often employed for substrates where preserving halogen substituents is important. researchgate.net It is generally less prone to causing dehalogenation of aryl chlorides and bromides compared to palladium catalysts, making it a more suitable choice for the selective reduction of the nitro group in 1,3-dibromo-2-chloro-4-nitrobenzene. researchgate.net

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective catalyst for hydrogenation that can be used for nitro group reduction.

Transfer Hydrogenation: An alternative to using gaseous hydrogen involves transfer hydrogenation, where a hydrogen donor molecule is used. Reagents like triethylsilane in the presence of Pd/C can effectively reduce nitro groups, sometimes with improved chemoselectivity. nih.gov

Metal-Acid Systems: Non-catalytic reduction methods using metals in acidic media are also highly effective and often offer excellent chemoselectivity, preserving the halogen substituents.

Tin(II) Chloride (SnCl₂): The use of tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and reliable method for the chemoselective reduction of aromatic nitro groups to primary amines.

Iron (Fe): Reduction with iron powder in an acidic medium (e.g., acetic acid or ammonium chloride) is another mild and efficient method that is well-tolerated by various functional groups, including halogens. wikipedia.org

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Potential Issues |

| Catalytic Hydrogenation | H₂ / Pd/C | Room temp. to moderate heat, atmospheric to high pressure | High efficiency | Dehalogenation of C-Br, C-Cl bonds |

| Catalytic Hydrogenation | H₂ / Raney Ni | Room temp. to moderate heat, atmospheric to high pressure | Lower propensity for dehalogenation | --- |

| Metal Reduction | Fe / HCl or NH₄Cl | Reflux | High chemoselectivity, cost-effective | Stoichiometric amounts of metal required |

| Metal Reduction | SnCl₂ / HCl | Room temp. to reflux | Mild, good chemoselectivity | Tin waste products |

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The three carbon-halogen bonds in 1,3-dibromo-2-chloro-4-nitrobenzene serve as handles for forming new carbon-carbon or carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The key challenge and opportunity in these reactions lie in achieving chemoselectivity—the selective reaction of one halogen over the others.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or pseudohalide, is one of the most powerful C-C bond-forming reactions, recognized with the 2010 Nobel Prize in Chemistry. researchgate.net The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. researchgate.net

For polyhalogenated substrates like 1,3-dibromo-2-chloro-4-nitrobenzene, the selectivity of the reaction is governed by the relative reactivity of the C-X bonds. The established order of reactivity for oxidative addition is:

C-I > C-Br > C-OTf >> C-Cl researchgate.net

Based on this trend, the two C-Br bonds in 1,3-dibromo-2-chloro-4-nitrobenzene are expected to be significantly more reactive than the C-Cl bond in Suzuki-Miyaura couplings. Therefore, monocoupling reactions with one equivalent of a boronic acid would preferentially occur at one of the C-Br positions.

Achieving selectivity between the two non-equivalent C-Br bonds at positions 1 and 3 is more nuanced and depends on a combination of steric and electronic factors. researchgate.net

Electronic Effects: The powerful electron-withdrawing nitro group at C-4 enhances the electrophilicity of the entire ring, facilitating oxidative addition. The C-Br bond at C-3 is ortho to the nitro group, which may increase its reactivity.

Steric Effects: The C-Br bond at C-1 is flanked by a chlorine atom and a hydrogen atom, while the C-Br at C-3 is flanked by the nitro group and a hydrogen atom. The steric environment around each bromine atom can influence the approach of the bulky palladium catalyst, and selectivity can often be tuned by the choice of phosphine (B1218219) ligand on the palladium catalyst. polyu.edu.hk Bulky ligands can favor reaction at the less sterically hindered position.

By carefully controlling reaction conditions (catalyst, ligand, base, solvent, and stoichiometry), it is possible to achieve selective mono-arylation at a C-Br bond, followed by a second coupling at the remaining C-Br bond, and potentially a third, more forcing, coupling at the C-Cl bond. nih.gov

Other Transition Metal-Mediated Bond Formations

Besides the Suzuki-Miyaura reaction, other cross-coupling methods can be applied to functionalize 1,3-dibromo-2-chloro-4-nitrobenzene.

Stille Coupling: The Stille reaction couples an organic halide with an organotin (organostannane) reagent, catalyzed by palladium. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, and the reactivity trend of the halides is also comparable, making the C-Br bonds the preferred reaction sites over the C-Cl bond. wikipedia.org Stille reactions are valued for their tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. libretexts.org

Kumada Coupling: This reaction involves the coupling of an organic halide with a Grignard reagent (organomagnesium), typically catalyzed by nickel or palladium complexes. polyu.edu.hk It is a powerful method for forming C-C bonds. Given the high reactivity of Grignard reagents, chemoselectivity can be challenging, but it remains a potential tool for the functionalization of this polyhalogenated system.

| Coupling Reaction | Nucleophilic Partner | Catalyst (Typical) | Key Features |

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Mild conditions, low toxicity of byproducts, wide functional group tolerance. researchgate.net |

| Stille | Organostannane Reagent (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Tolerant of many functional groups, air-stable reagents. wikipedia.orglibretexts.org |

| Kumada | Grignard Reagent (e.g., R-MgBr) | Ni(dppe)Cl₂, Pd(PPh₃)₄ | High reactivity of nucleophile. polyu.edu.hk |

Electrophilic Reactivity and Potential for Further Functionalization

Electrophilic Aromatic Substitution (EAS): The benzene ring of 1,3-dibromo-2-chloro-4-nitrobenzene is extremely deactivated towards electrophilic attack. The three halogen atoms and, most significantly, the nitro group are all strong electron-withdrawing groups. These groups pull electron density out of the aromatic π-system, making it highly electron-deficient and thus not nucleophilic enough to react with common electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). Any further electrophilic substitution would be exceedingly difficult and require exceptionally harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) . libretexts.org For an SNAr reaction to occur, two main conditions must be met:

The ring must contain a good leaving group (like a halide).

The ring must be activated by at least one strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group. libretexts.org

In 1,3-dibromo-2-chloro-4-nitrobenzene, the nitro group is ortho to the bromine at C-3 and para to the chlorine at C-2. This positioning is crucial as it allows the negative charge of the intermediate (a Meisenheimer complex) to be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. youtube.com

The chlorine atom at C-2 is para to the nitro group, and the bromine atom at C-3 is ortho to it. Both are potential sites for nucleophilic attack. While C-Br bonds are generally weaker than C-Cl bonds, the rate of SNAr is often determined by the stability of the intermediate, which is influenced by the position of the activating group. Nucleophilic attack at C-2 (displacing chloride) or C-3 (displacing bromide) would both lead to well-stabilized intermediates. Therefore, reaction with a strong nucleophile (e.g., sodium methoxide, an amine) could potentially lead to a mixture of substitution products, with the precise outcome depending on the specific nucleophile and reaction conditions. nih.govstackexchange.com The bromine at C-1 is meta to the nitro group and would be significantly less reactive in an SNAr reaction. libretexts.org

Structural Elucidation and Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy explores the quantized vibrational states of a molecule. By measuring the absorption or scattering of light, it provides insights into the types of chemical bonds present, making it an invaluable tool for identifying functional groups.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For 1-Bromo-4-chloro-2-nitrobenzene, the FTIR spectrum reveals several key features. The presence of the nitro group (-NO₂) is prominently indicated by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The carbon-halogen bonds (C-Br and C-Cl) also produce characteristic absorptions in the lower frequency "fingerprint" region of the spectrum. A theoretical study on the related compound 1-Bromo-4-Nitrobenzene supports the assignment of these vibrational modes. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for 1-Bromo-4-chloro-2-nitrobenzene

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1560 - 1520 | Strong |

| Symmetric NO₂ Stretch | 1355 - 1335 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Weak |

| C-Cl Stretch | 850 - 550 | Strong |

Note: The exact frequencies can be influenced by the substitution pattern and the physical state of the sample.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of 1-Bromo-4-chloro-2-nitrobenzene, the symmetric stretching vibration of the nitro group is typically a strong and easily identifiable band. The aromatic ring vibrations also give rise to prominent signals. The carbon-halogen stretches are also observable in the Raman spectrum. Information on the Raman spectrum of the related compound 1-bromo-2-chloro-4-nitrobenzene (B1328927) is available and provides a basis for these expected observations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms (specifically, their nuclei) and how they are connected to one another.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum for 1-Bromo-4-chloro-2-nitrobenzene is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shift (position) of each signal is influenced by the electron-withdrawing or -donating effects of the neighboring substituents (Br, Cl, and NO₂). The nitro group, being strongly electron-withdrawing, will cause the protons ortho and para to it to appear at a lower field (higher ppm). The splitting pattern (multiplicity) of each signal, due to spin-spin coupling with neighboring protons, provides information about the relative positions of the protons.

Table 2: Predicted ¹H NMR Data for 1-Bromo-4-chloro-2-nitrobenzene

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| H-3 | 7.8 - 8.2 | Doublet | ~2-3 Hz (meta coupling) |

| H-5 | 7.5 - 7.9 | Doublet of doublets | ~8-9 Hz (ortho), ~2-3 Hz (meta) |

Note: These are predicted values based on data for similar compounds. The actual spectrum would need to be recorded for precise assignments.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of 1-Bromo-4-chloro-2-nitrobenzene will show six distinct signals, one for each of the six carbon atoms in the benzene ring. The chemical shifts of these signals are highly dependent on the attached substituent. Carbons bonded to the electronegative halogens (Br and Cl) and the nitro group will be shifted downfield. Quaternary carbons (those not bonded to any hydrogen atoms) typically show weaker signals.

Table 3: Predicted ¹³C NMR Data for 1-Bromo-4-chloro-2-nitrobenzene

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-Br) | 115 - 125 |

| C-2 (C-NO₂) | 145 - 155 |

| C-3 | 120 - 130 |

| C-4 (C-Cl) | 130 - 140 |

| C-5 | 125 - 135 |

Note: These are predicted values. The exact chemical shifts would be determined from an experimental spectrum.

For complex molecules where one-dimensional NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are employed. wikipedia.org These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure. numberanalytics.comyoutube.com

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows which protons are coupled to each other. In the case of 1-Bromo-4-chloro-2-nitrobenzene, COSY would definitively show the connectivity between the adjacent protons on the ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies which protons are directly attached to which carbon atoms. wikipedia.orgyoutube.com This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which atoms are close to each other in space, regardless of whether they are bonded. numberanalytics.com This can be useful for confirming the substitution pattern on the aromatic ring.

By combining the information from these various spectroscopic techniques, a complete and unambiguous structural elucidation of 1-Bromo-4-chloro-2-nitrobenzene can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the fragmentation patterns of a molecule. For 1,3-Dibromo-2-chloro-4-nitrobenzene, these analyses provide definitive confirmation of its elemental composition and offer insights into its structural stability.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular mass of 1,3-Dibromo-2-chloro-4-nitrobenzene, which has a molecular formula of C₆H₂Br₂ClNO₂. This technique allows for the differentiation of its isotopic pattern, which is complex due to the presence of bromine and chlorine isotopes. The exact mass of this compound is calculated to be 312.81408 Da. nih.gov The high-resolution data enables the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Below is a table summarizing the key mass spectrometry data for 1,3-Dibromo-2-chloro-4-nitrobenzene.

| Property | Value |

| Molecular Formula | C₆H₂Br₂ClNO₂ |

| Molecular Weight | 315.34 g/mol nih.gov |

| Exact Mass | 312.81408 Da nih.gov |

Analysis of Fragmentation Pathways

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structures

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms within a crystal, offering a definitive picture of the molecular structure and how molecules are arranged in the solid state.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute three-dimensional structure of a molecule. youtube.comyoutube.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.comyoutube.com The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. youtube.comyoutube.com For 1,3-Dibromo-2-chloro-4-nitrobenzene, an SCXRD analysis would provide the precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. youtube.comyoutube.com Although a specific crystallographic study for 1,3-Dibromo-2-chloro-4-nitrobenzene was not found in the search results, this technique remains the most powerful tool for its definitive structural elucidation. youtube.comyoutube.com

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for 1,3-Dibromo-2-chloro-4-nitrobenzene. Different polymorphs would exhibit distinct crystal packing arrangements and, consequently, may have different physical properties such as melting point and solubility. The crystallization conditions, such as the solvent used and the rate of cooling, can influence which polymorphic form is obtained. A comprehensive study would involve crystallizing the compound under various conditions and analyzing the resulting crystals using techniques like SCXRD to identify any polymorphic forms. While no specific studies on the polymorphism of 1,3-Dibromo-2-chloro-4-nitrobenzene were found, it remains an important consideration in the solid-state characterization of the compound.

Computational Chemistry and Theoretical Modeling of 1,3 Dibromo 2 Chloro 4 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 1,3-Dibromo-2-chloro-4-nitrobenzene. These computational methods allow for the detailed analysis of its geometry, molecular orbitals, and reactivity.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of 1,3-Dibromo-2-chloro-4-nitrobenzene involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For substituted benzenes, the planarity of the ring and the orientation of the substituent groups are of particular interest.

Due to the presence of bulky halogen atoms (bromine and chlorine) and a nitro group, some distortion from a perfect planar benzene (B151609) ring is expected. globalresearchonline.net The bond lengths and angles around the substituted carbons will deviate from the ideal 120° of an sp² hybridized carbon in a typical hexagonal structure. globalresearchonline.net For instance, in a related compound, 1,2,3-trichloro-4-nitrobenzene, the bond angles C2–C1–C6, C1–C2–C3, and C2–C3–C4 were calculated to be 120.5°, 120.14°, and 118.26°, respectively, indicating repulsion between the substituents and the benzene ring. globalresearchonline.net Similar distortions are anticipated for 1,3-Dibromo-2-chloro-4-nitrobenzene.

Conformational analysis further explores the different spatial arrangements of the molecule, particularly the rotation of the nitro group relative to the benzene ring. While the benzene ring itself is rigid, the C-N bond allows for rotation of the NO2 group. DFT calculations can determine the rotational barrier and identify the most stable conformation. In many nitrobenzene (B124822) derivatives, the nitro group is found to be twisted out of the plane of the benzene ring to relieve steric strain. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for Substituted Nitrobenzenes (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | --- | --- | --- |

| C-Br | --- | --- | --- |

| C-N | --- | --- | --- |

| C-C (ring) | --- | --- | --- |

| C-C-C (ring) | --- | --- | --- |

| O-N-O | --- | --- | --- |

| C-C-N-O | --- | --- | --- |

Note: This table is illustrative. Actual calculated values for 1,3-Dibromo-2-chloro-4-nitrobenzene would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org

For 1,3-Dibromo-2-chloro-4-nitrobenzene, the HOMO is expected to be located primarily on the benzene ring and the halogen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, will likely be centered on the nitro group and the aromatic ring, as the nitro group is a strong electron-withdrawing group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sphinxsai.com This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack. The distribution of HOMO and LUMO across the molecule indicates the regions of electron donation and acceptance, respectively. libretexts.org

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

| HOMO | --- |

| LUMO | --- |

| HOMO-LUMO Gap | --- |

Note: This table is illustrative. Actual calculated values for 1,3-Dibromo-2-chloro-4-nitrobenzene would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, which are susceptible to electrophilic attack. researchgate.net Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Intermediate potentials are shown in shades of green and yellow.

For 1,3-Dibromo-2-chloro-4-nitrobenzene, the MEP map is expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. The regions around the hydrogen atoms and potentially the halogen atoms will exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The distribution of these potential regions provides a comprehensive picture of the molecule's reactivity. researchgate.netyoutube.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are highly valuable for structure elucidation. d-nb.info DFT methods, often combined with a consideration of conformational isomers and solvent effects, can provide predictions with high accuracy, often within 1-2 ppm for ¹³C and less than 0.2 ppm for ¹H. d-nb.info For 1,3-Dibromo-2-chloro-4-nitrobenzene, the chemical shifts of the aromatic protons and carbons will be influenced by the electron-withdrawing nitro group and the inductive and anisotropic effects of the halogen substituents.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. sphinxsai.com These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. sphinxsai.com To improve the agreement with experimental data, the calculated frequencies are often scaled by a factor to account for anharmonicity and other approximations in the computational method. sphinxsai.com This analysis allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretching, C=C ring stretching, C-NO₂ stretching, and C-halogen stretching modes. globalresearchonline.netresearchgate.net

Table 3: Predicted Spectroscopic Data (Illustrative)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | --- |

| ¹³C NMR Chemical Shift (ppm) | --- |

| Key Vibrational Frequency (cm⁻¹) | --- |

Note: This table is illustrative. Actual calculated values for 1,3-Dibromo-2-chloro-4-nitrobenzene would require specific DFT calculations.

Reaction Pathway and Mechanism Modeling

Computational modeling can provide deep insights into the mechanisms of chemical reactions involving 1,3-Dibromo-2-chloro-4-nitrobenzene.

Transition State Localization for Nucleophilic Aromatic Substitution

1,3-Dibromo-2-chloro-4-nitrobenzene is a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The presence of a strong electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. masterorganicchemistry.comwikipedia.org The halogens act as leaving groups.

Computational modeling can be used to locate the transition state for the SNAr reaction. The transition state is a high-energy, unstable intermediate structure that connects the reactants and products. In the context of an SNAr reaction, this often involves the formation of a Meisenheimer complex, a negatively charged intermediate where the nucleophile has added to the aromatic ring. wikipedia.org

By mapping the potential energy surface of the reaction, computational chemists can identify the structure and energy of the transition state. This information is crucial for understanding the reaction kinetics and the factors that influence the reaction rate. For example, calculations can determine which of the halogen atoms (bromine or chlorine) is the preferred leaving group and how the position of the nitro group influences the activation energy of the reaction. The analysis of the transition state geometry reveals the bond-breaking and bond-forming processes that occur during the reaction. nih.govnih.govresearchgate.net

Energetic Profiles and Activation Barriers for Key Transformations

One of the most significant applications of computational chemistry to 1,3-Dibromo-2-chloro-4-nitrobenzene is the elucidation of energetic profiles and activation barriers for its key chemical transformations. A primary reaction pathway for this class of compounds is nucleophilic aromatic substitution (SNA r). The presence of a strong electron-withdrawing nitro group, along with three halogen atoms, significantly activates the aromatic ring towards attack by nucleophiles.

Theoretical calculations, typically employing Density Functional Theory (DFT), can map the potential energy surface for the approach of a nucleophile to the various positions on the aromatic ring. These calculations can determine the relative activation energies for substitution at the different halogenated positions, predicting the most likely site of reaction. For instance, the substitution could proceed via a concerted mechanism or through the formation of a Meisenheimer complex intermediate. Computational models can distinguish between these pathways by locating the transition states and any intermediates along the reaction coordinate.

Table 1: Hypothetical Energetic Profile for Nucleophilic Aromatic Substitution on 1,3-Dibromo-2-chloro-4-nitrobenzene

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Initial | Reactants (1,3-Dibromo-2-chloro-4-nitrobenzene + Nu⁻) | 0 |

| Transition State 1 | [TS for Nu⁻ attack at C1-Br] | +18 |

| Intermediate 1 | Meisenheimer Complex (at C1) | +5 |

| Transition State 2 | [TS for Br⁻ departure] | +20 |

| Final | Product (1-Nu-3-bromo-2-chloro-4-nitrobenzene) + Br⁻ | -10 |

Note: This table is for illustrative purposes and the values are hypothetical, based on general knowledge of SNAr reactions on activated aromatic systems.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are powerful computational tools that aim to establish a mathematical relationship between the structural or property-based descriptors of a molecule and its biological activity or a specific chemical property. For a molecule like 1,3-Dibromo-2-chloro-4-nitrobenzene, QSAR/QSPR can be employed to predict its reactivity, toxicity, or other relevant characteristics without the need for extensive experimental testing.

Derivation of Theoretical Descriptors

The foundation of any QSAR/QSPR model is the calculation of a diverse set of theoretical molecular descriptors. These descriptors quantify various aspects of the molecule's structure and electronic properties. For 1,3-Dibromo-2-chloro-4-nitrobenzene, these descriptors can be categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, atom counts, and bond counts.

Topological Descriptors: These describe the connectivity of the atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanical methods (e.g., DFT) and provide detailed information about the electronic structure. Key quantum-chemical descriptors for this molecule would include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity.

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecule's surface, highlighting electrophilic and nucleophilic sites.

Atomic Charges: Calculated charges on each atom can indicate sites susceptible to nucleophilic or electrophilic attack.

Table 2: Illustrative Theoretical Descriptors for 1,3-Dibromo-2-chloro-4-nitrobenzene

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 315.28 g/mol |

| Topological | Wiener Index | 158 |

| Geometrical | Molecular Surface Area | 185.6 Ų |

| Quantum-Chemical | HOMO Energy | -8.5 eV |

| Quantum-Chemical | LUMO Energy | -2.1 eV |

| Quantum-Chemical | HOMO-LUMO Gap | 6.4 eV |

| Quantum-Chemical | Dipole Moment | 3.5 D |

Note: The values in this table are hypothetical and for illustrative purposes only.

Correlation of Calculated Descriptors with Reactivity and Synthetic Outcomes

Once a set of theoretical descriptors is calculated, the next step in a QSAR/QSPR study is to correlate these descriptors with an observed property, such as reaction rate or synthetic yield. This is typically achieved using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms.

For 1,3-Dibromo-2-chloro-4-nitrobenzene, one could build a QSAR model to predict its reactivity in nucleophilic aromatic substitution reactions with a series of different nucleophiles. The model would aim to find a statistically significant correlation between descriptors like the LUMO energy, electrostatic potential at the carbon atoms bearing halogens, and the experimentally determined reaction rates. A successful model could then be used to predict the reactivity of 1,3-Dibromo-2-chloro-4-nitrobenzene with new, untested nucleophiles.

Similarly, a QSPR model could be developed to predict the regioselectivity of a reaction. For instance, the model could correlate descriptors related to the electronic and steric environment of each halogenated carbon with the observed ratio of substitution products. Such models are invaluable in synthetic chemistry for predicting the outcomes of reactions and for designing more efficient synthetic routes.

While specific QSAR/QSPR studies on 1,3-Dibromo-2-chloro-4-nitrobenzene are not documented in the reviewed literature, the general methodologies are well-established for nitroaromatic compounds. nih.govnih.gov These studies consistently show that quantum-chemical descriptors, particularly those related to the electronic properties of the molecule, are crucial for accurately predicting the reactivity of this class of compounds.

Advanced Synthetic Applications and Derivatization Strategies

Utilization as a Chemical Building Block in Multi-step Organic Synthesis

The inherent reactivity of the carbon-halogen bonds and the nitro group makes 1,3-Dibromo-2-chloro-4-nitrobenzene a versatile platform for the assembly of complex organic molecules. Its utility as a foundational element in multi-step synthetic sequences is a testament to its strategic importance in modern organic chemistry.

Precursors for Complex Polysubstituted Aromatic Scaffolds

The synthesis of highly substituted benzene (B151609) derivatives is a fundamental challenge in organic chemistry. The directing effects of the substituents on the 1,3-Dibromo-2-chloro-4-nitrobenzene ring play a crucial role in orchestrating the introduction of additional functional groups. The nitro group, being a strong deactivating and meta-directing group in electrophilic aromatic substitution, governs the position of incoming electrophiles. Conversely, the halogen atoms can be selectively displaced by nucleophiles or participate in various cross-coupling reactions, providing a powerful toolkit for molecular elaboration.

The synthesis of a related compound, 2-bromo-1-chloro-4-nitrobenzene, illustrates the principles involved. A plausible synthetic route could involve the chlorination of benzene, followed by nitration to yield p-nitrochlorobenzene, and subsequent bromination. nih.gov The directing effects of the chloro (ortho, para-directing) and nitro (meta-directing) groups are key to achieving the desired substitution pattern. nih.gov These fundamental principles of electrophilic aromatic substitution are central to designing synthetic pathways for even more complex molecules like 1,3-Dibromo-2-chloro-4-nitrobenzene.

Role in Annulation and Cyclization Reactions

While specific examples detailing the use of 1,3-Dibromo-2-chloro-4-nitrobenzene in annulation and cyclization reactions are not extensively documented in publicly available literature, the inherent reactivity of polyhalogenated nitroaromatics suggests their potential as precursors for heterocyclic systems. The presence of multiple leaving groups (bromine and chlorine atoms) and an electron-withdrawing nitro group can facilitate intramolecular nucleophilic aromatic substitution or condensation reactions to form fused ring systems.

For instance, polyhalonitrobutadienes have been demonstrated as versatile building blocks for the synthesis of a wide array of N-heterocycles through reactions with various nucleophiles. nih.gov This principle of using highly functionalized, electron-poor starting materials for the construction of heterocyclic frameworks could conceptually be extended to polyhalogenated nitrobenzenes like the title compound.

Derivatization for Materials Science Research

The unique electronic and structural features of 1,3-Dibromo-2-chloro-4-nitrobenzene make it an intriguing candidate for derivatization in the field of materials science. The ability to introduce various functionalities through the substitution of its halogen atoms or transformation of the nitro group opens avenues for the synthesis of novel organic materials with tailored properties.

Synthesis of Organic Dyes and Pigments

Nitroaromatic compounds have historically served as important intermediates in the synthesis of dyes and pigments. acs.org The nitro group can be reduced to an amino group, which is a key functional group in many chromophores. acs.org Although direct evidence for the use of 1,3-Dibromo-2-chloro-4-nitrobenzene in the synthesis of specific dyes is scarce, its potential as a precursor is evident. The amino derivative of this compound could be diazotized and coupled with various aromatic compounds to generate a wide range of azo dyes, with the halogen substituents potentially modulating the color and properties of the resulting pigments.

Precursors for Electronic Materials and Optoelectronic Devices

The development of new organic materials for electronic and optoelectronic applications is a rapidly growing field of research. Polyhalogenated aromatic compounds are often employed as building blocks for conjugated systems with interesting electronic properties. While specific applications of 1,3-Dibromo-2-chloro-4-nitrobenzene in this area are not well-documented, its structure suggests potential. The bromine atoms can serve as handles for cross-coupling reactions, such as Suzuki or Stille couplings, to extend the π-conjugated system. Furthermore, the electron-withdrawing nature of the nitro and chloro substituents can influence the energy levels of the resulting materials, a critical parameter for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Methodologies for Introducing Diverse Functionalities

The chemical versatility of 1,3-Dibromo-2-chloro-4-nitrobenzene lies in the distinct reactivity of its functional groups, allowing for the selective introduction of a wide array of new substituents.

The halogen atoms on the ring are susceptible to nucleophilic aromatic substitution (SNA_r) , particularly when activated by the electron-withdrawing nitro group. youtube.commasterorganicchemistry.com This allows for the displacement of bromide or chloride ions by various nucleophiles, such as alkoxides, thiolates, and amines, to introduce new functional groups. The relative reactivity of the C-Br and C-Cl bonds can also be exploited for selective transformations.

Cross-coupling reactions , catalyzed by transition metals like palladium, offer another powerful strategy for functionalization. youtube.com The carbon-bromine bonds are generally more reactive in oxidative addition than carbon-chlorine bonds, enabling selective coupling reactions at the bromine-substituted positions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds with a high degree of control.

Finally, the nitro group itself is a versatile functional handle. It can be reduced to an amino group, which can then be further modified through diazotization, acylation, or alkylation. acs.org This transformation dramatically alters the electronic properties of the aromatic ring and opens up a different set of synthetic possibilities.

Table of Interactive Data

| Property | Value |

| IUPAC Name | 1,3-Dibromo-2-chloro-5-nitrobenzene |

| Molecular Formula | C₆H₂Br₂ClNO₂ |

| Molecular Weight | 315.34 g/mol |

| CAS Number | 20098-47-9 |

Strategies for Selective Halogen Exchange

The selective substitution of one halogen atom in the presence of others in 1,3-Dibromo-2-chloro-4-nitrobenzene is a significant synthetic challenge, dictated by the principles of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the C4 position profoundly activates the benzene ring towards nucleophilic attack, particularly at the ortho and para positions.

In 1,3-Dibromo-2-chloro-4-nitrobenzene, the chlorine atom is situated ortho to the activating nitro group, while one bromine atom is also ortho and the other is meta. This positioning is crucial for predicting the selectivity of halogen displacement. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the ability of the electron-withdrawing group to delocalize the negative charge.

The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I. This is contrary to the leaving group ability in SN1 and SN2 reactions and is attributed to the high electronegativity of the lighter halogens, which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack. Based on this principle, the chlorine atom at the C2 position would be the most susceptible to nucleophilic displacement due to its ortho relationship to the strongly activating nitro group.

While specific studies on 1,3-Dibromo-2-chloro-4-nitrobenzene are limited, research on analogous compounds provides insight. For instance, in the reaction of 2-bromo-1-chloro-4-nitrobenzene with sodium ethoxide, the chlorine atom is preferentially replaced. nih.gov This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group when the nucleophile attacks the carbon bearing the chlorine, an effect not possible for the bromine-bearing carbon. nih.gov

Table 1: Predicted Reactivity of Halogens in 1,3-Dibromo-2-chloro-4-nitrobenzene towards Nucleophilic Aromatic Substitution

| Halogen Position | Relationship to Nitro Group | Predicted Reactivity | Rationale |

| C2-Chloro | ortho | High | Strong activation by the nitro group through resonance and inductive effects. |

| C1-Bromo | ortho | Moderate to High | Activated by the nitro group, but bromine is generally less reactive than chlorine in SNAr. |

| C3-Bromo | meta | Low | Less activation as the negative charge in the Meisenheimer complex cannot be delocalized onto the nitro group. |

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, offer alternative strategies for selective functionalization. nih.gov The differential reactivity of C-Br and C-Cl bonds in these reactions can be exploited. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a palladium(0) center, allowing for selective coupling at the bromine-substituted positions.

Functional Group Interconversion in Polyhalogenated Nitrobenzenes

The nitro group in 1,3-Dibromo-2-chloro-4-nitrobenzene is a versatile functional handle that can be transformed into various other groups, significantly expanding the synthetic utility of the scaffold. The most common transformation is the reduction of the nitro group to an amine.

The choice of reducing agent is critical to avoid undesired dehalogenation. Catalytic hydrogenation is a powerful method for nitro group reduction. While palladium on carbon (Pd/C) is a common catalyst, it can sometimes lead to the removal of halogens. nih.gov Raney Nickel is often a milder alternative for the reduction of nitro groups in the presence of chloro and bromo substituents. nih.gov

Alternatively, reduction using metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, provides a chemoselective method for converting the nitro group to an amine while leaving the halogen atoms intact. These methods are widely applicable to a range of substituted nitroaromatics.

The resulting aniline (B41778) derivative, 3,5-dibromo-4-chloroaniline, is a valuable intermediate. The amino group can be further modified, for example, through diazotization followed by Sandmeyer or related reactions to introduce a variety of other functional groups. Moreover, the amino group can direct further electrophilic substitution reactions, although the deactivating effect of the three halogen atoms would need to be considered.

The conversion of the nitro group opens up pathways to a diverse range of compounds. For instance, the resulting aniline can be a precursor for the synthesis of heterocyclic compounds, dyes, and other functional organic materials.

Table 2: Common Functional Group Interconversions for the Nitro Group in Polyhalogenated Benzenes

| Reagents and Conditions | Transformation | Product Type |

| H₂, Raney Nickel | Nitro to Amine | Aniline derivative |

| Fe, HCl | Nitro to Amine | Aniline derivative |

| SnCl₂, HCl | Nitro to Amine | Aniline derivative |

| Na₂S₂O₄ (Sodium Dithionite) | Nitro to Amine | Aniline derivative |

| Zn, NH₄Cl | Nitro to Hydroxylamine | Hydroxylamine derivative |

Q & A

Basic: What synthetic routes are most effective for preparing 1,3-Dibromo-2-chloro-4-nitrobenzene, and how can byproduct formation be minimized?

Methodological Answer:

The synthesis typically involves sequential halogenation and nitration of a benzene derivative. For example:

Nitration First : Nitrate benzene to nitrobenzene, followed by bromination at positions 1 and 3 using FeBr₃ as a catalyst. Chlorination at position 2 can be achieved via electrophilic substitution using Cl₂/AlCl₃ .

Halogenation Order : Alternatively, bromination of chlorobenzene derivatives followed by nitration may reduce steric hindrance. However, regioselectivity must be controlled using directing groups or meta-directing nitro groups .

Byproduct Mitigation : Use low temperatures (<50°C) during nitration to avoid over-nitration. Monitor reaction progress via TLC or HPLC (referenced in and ).

Advanced: How can computational models predict the regioselectivity of electrophilic substitution in 1,3-Dibromo-2-chloro-4-nitrobenzene?

Methodological Answer:

Density Functional Theory (DFT) calculations can map electron density and predict reactive sites. For example:

- ACD/Labs Percepta Platform ( ) calculates partial charges and Fukui indices to identify electrophilic attack preferences.

- Compare predicted sites (e.g., para to nitro groups) with experimental results from bromination or sulfonation. Discrepancies may arise due to steric effects from bulky substituents, requiring molecular mechanics simulations (e.g., using Gaussian or ORCA) .

Basic: What spectroscopic techniques are critical for characterizing 1,3-Dibromo-2-chloro-4-nitrobenzene?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substitution patterns. The nitro group deshields adjacent protons, while bromine/chlorine splitting patterns confirm positions ( ).

- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br/C-Cl stretches (~600-800 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular weight (M+ at ~310.8 g/mol) and fragments (e.g., loss of Br or Cl) .

Advanced: How can discrepancies between crystallographic data and computational structure predictions be resolved?

Methodological Answer:

- SHELX Refinement ( ): Use SHELXL to refine X-ray data, adjusting thermal parameters and occupancy factors for heavy atoms (Br, Cl).

- Computational Validation : Compare bond lengths/angles from DFT-optimized structures (e.g., using ACD/Labs in ) with experimental data. Discrepancies >0.05 Å may indicate crystal packing effects or measurement errors.

- Twinned Data Handling : For ambiguous diffraction patterns, employ SHELXD/SHELXE ( ) to resolve twinning or pseudosymmetry.

Basic: What safety protocols are essential for handling 1,3-Dibromo-2-chloro-4-nitrobenzene in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation ( ).

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis into toxic byproducts.

- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation ( ).

Advanced: What analytical strategies are effective for studying the environmental degradation of halogenated nitroaromatics like 1,3-Dibromo-2-chloro-4-nitrobenzene?

Methodological Answer:

- Photolysis Studies : Expose the compound to UV light (254 nm) and analyze degradation products via LC-MS. Look for debromination, denitration, or hydroxylation products.

- Microbial Degradation : Use soil slurry assays under aerobic/anaerobic conditions. Monitor Cl⁻/Br⁻ release via ion chromatography ( ).

- Quantitative Structure-Activity Relationship (QSAR) : Predict persistence using logP and Hammett constants (referenced in ).

Basic: How can chromatographic methods optimize the purification of 1,3-Dibromo-2-chloro-4-nitrobenzene?

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 70:30). Monitor fractions by TLC (Rf ~0.4 in 80:20 hexane/EA).

- HPLC : Employ a C18 column and isocratic elution with acetonitrile/water (70:30). Retention time ~12–15 min ( ).

Advanced: How do substituent effects influence the reactivity of 1,3-Dibromo-2-chloro-4-nitrobenzene in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : The nitro group deactivates the ring, but bromine at position 1 can undergo Pd-catalyzed coupling. Use Pd(PPh₃)₄ and arylboronic acids in THF/Na₂CO₃ (80°C, 24h).

- Contradiction Analysis : If coupling fails at Br-1, steric hindrance from Cl-2 or electronic effects from NO₂-4 may dominate. Test via Hammett plots or substituent constant comparisons ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.